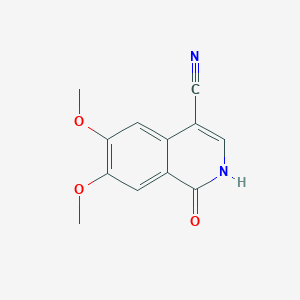

6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

6,7-dimethoxy-1-oxo-2H-isoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-16-10-3-8-7(5-13)6-14-12(15)9(8)4-11(10)17-2/h3-4,6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJUYHSVVQIYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CNC2=O)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621981 | |

| Record name | 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18029-60-2 | |

| Record name | 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile typically involves the reaction of 6,7-dimethoxy-1-oxo-1,2-dihydroisoquinoline with phosphorus oxybromide in dichloromethane at elevated temperatures. The reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time . Another method involves heating the mixture of 6,7-dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile and phosphorus oxybromide in anisole at 80°C for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups replacing the methoxy groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile serves as a valuable building block in organic synthesis. Its ability to undergo diverse chemical reactions makes it useful for:

- Synthesis of Complex Molecules : It can be modified to create more complex structures through oxidation, reduction, and substitution reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound to quinones using agents like potassium permanganate. |

| Reduction | Reduces the ketone group to an alcohol using sodium borohydride. |

| Substitution | Methoxy groups can be replaced with other functional groups using nucleophiles. |

Biology

Research into the biological activities of this compound has revealed several promising areas:

- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit antimicrobial effects against various pathogens.

- Antiviral Activity : Notably, certain analogs can inhibit HIV-1 reverse transcriptase significantly. For instance, compounds 8h and 8l demonstrated over 70% inhibition at a concentration of 100 μM .

Medicine

The therapeutic potential of 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is under investigation for:

- Cancer Treatment : Its mechanisms may involve the inhibition of specific enzymes or receptors that are crucial in tumor growth.

- Neurological Disorders : Preliminary studies suggest it might have neuroprotective effects.

Industry

In industrial applications, this compound is used as:

- Intermediate in Pharmaceutical Synthesis : It plays a role in developing new drugs and agrochemicals due to its reactive functional groups.

Case Study 1: Antiviral Research

A study published in Bioorganic & Medicinal Chemistry Letters explored the antiviral properties of several derivatives of this compound against HIV. The findings indicated that specific modifications could enhance inhibitory activity against reverse transcriptase, suggesting pathways for drug development .

Case Study 2: Antimicrobial Activity

Research conducted by Qian et al. demonstrated that derivatives of 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile exhibited significant antimicrobial activity against Gram-positive bacteria. The study emphasized the importance of structural modifications in enhancing efficacy .

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional variations among dihydroisoquinoline derivatives significantly impact their physicochemical properties and applications. Below is a comparative analysis of 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile and related compounds (Table 1).

Table 1: Structural and Functional Comparison of Selected Dihydroisoquinoline Derivatives

| Compound Name | Position 1 Substituent | Position 4 Substituent | 6,7 Substituents | Key Features | References |

|---|---|---|---|---|---|

| 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile | Oxo (=O) | Carbonitrile (-CN) | Methoxy (-OCH₃) | High electrophilicity at position 1; electron-deficient aromatic ring | N/A |

| Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) | Methyl (-CH₃) | Ethoxycarbonyl (-COOEt) | Methoxy (-OCH₃) | Ester group enhances lipophilicity; methyl reduces ring strain | [52-55] |

| 6,7-Dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid | 4-Methoxynaphthalene-1-carbonyl | Carboxylic acid (-COOH) | Methoxy (-OCH₃) | Bulky naphthalene moiety increases steric hindrance; carboxylic acid improves solubility | [2] |

| 6,7-Dimethoxy-1-(4-methyl-3-p-tolyl-piperazin-1-yl)-isoquinoline-4-carbonitrile | Piperazinyl group | Carbonitrile (-CN) | Methoxy (-OCH₃) | Piperazine introduces basicity; potential for receptor-targeted interactions | [2] |

| 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (6g) | Phenyl (-C₆H₅) | H | Methoxy (-OCH₃) | Aromatic phenyl enhances π-π stacking; fully saturated tetrahydro ring | [58-60] |

Key Observations:

Substituent Effects on Reactivity: The oxo group in the main compound increases electrophilicity compared to methyl (6d) or phenyl (6g) substituents, making it more reactive toward nucleophiles .

Steric and Solubility Considerations: Bulky substituents, such as 4-methoxynaphthalene-1-carbonyl, reduce molecular flexibility and may hinder interactions with compact binding pockets . Carboxylic acid derivatives (e.g., 6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid) exhibit improved aqueous solubility compared to carbonitrile or ester analogues .

Methyl or phenyl groups at position 1 (e.g., 6d, 6g) are common in alkaloid-inspired compounds with reported antimicrobial or analgesic activities .

Biologische Aktivität

6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile (CAS Number: 18029-60-2) is a compound of interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₁₀N₂O₃

- Molecular Weight : 230.22 g/mol

- LogP : 1.42 (indicates moderate lipophilicity)

Biological Activity Overview

Research has highlighted several key areas where 6,7-dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile exhibits notable biological effects:

Antiviral Activity

Studies have demonstrated that derivatives of this compound can inhibit HIV-1 reverse transcriptase (RT). In vitro evaluations showed that certain analogs achieved over 50% inhibition at a concentration of 100 μM. Specifically, compounds 8h and 8l exhibited promising inhibition rates of 74.82% and 72.58%, respectively, suggesting potential as antiviral agents .

Smooth Muscle Modulation

The compound has been investigated for its effects on smooth muscle contractility. In vitro experiments indicated that it reduces calcium-dependent contractions in smooth muscle tissue by modulating muscarinic acetylcholine receptors and serotonin receptors. A significant reduction in receptor activity was observed when the compound was administered alongside serotonin (5-HT), indicating its role in regulating muscle contractility .

The biological effects of 6,7-dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's structure allows it to interact with viral enzymes such as reverse transcriptase, blocking their function and thereby inhibiting viral replication.

- Receptor Modulation : It influences the activity of muscarinic acetylcholine receptors and serotonin receptors, which are crucial for muscle contraction and neurotransmission.

- Calcium Channel Interaction : The compound appears to affect calcium currents within smooth muscle cells, leading to altered contractility by increasing cytosolic calcium levels.

Case Studies and Research Findings

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile?

Methodological Answer: A robust synthesis protocol should prioritize regioselectivity and functional group compatibility. For example, the methoxy groups at positions 6 and 7 require protection during reactions involving nucleophilic or acidic conditions. Intermediate steps may involve:

- Cyclocondensation : Using substituted dihydroisoquinoline precursors with nitrile sources (e.g., malononitrile derivatives) under reflux in aprotic solvents like DMF .

- Oxidation Control : Selective oxidation of the 1-position to a ketone while preserving the dihydroisoquinoline scaffold, typically using mild oxidizing agents like MnO₂ or DDQ .

- Yield Optimization : Monitoring reaction progress via TLC or HPLC to minimize side reactions (e.g., over-oxidation or nitrile hydrolysis).

Q. How can researchers validate the purity and structural integrity of 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile?

Methodological Answer:

Q. What solvents and reaction conditions are optimal for recrystallizing this compound?

Methodological Answer: Recrystallization in polar aprotic solvents (e.g., DMSO or DMF) at controlled temperatures (50–70°C) ensures high purity. Slow cooling minimizes solvent inclusion. For hygroscopic batches, anhydrous ethanol with activated charcoal can remove impurities .

Advanced Research Questions

Q. How do electronic effects of the methoxy and nitrile groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Methoxy Groups : Act as electron-donating groups, stabilizing the dihydroisoquinoline core and directing electrophilic substitution to the 5- or 8-positions .

- Nitrile Group : Enhances electrophilicity at the 4-position, enabling nucleophilic additions (e.g., Grignard reagents) or Suzuki-Miyaura couplings with arylboronic acids. Computational DFT studies (e.g., Mulliken charges) can predict reactive sites .

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. crystallographic bond lengths) be resolved?

Methodological Answer:

- Case Study : If NMR suggests a planar dihydroisoquinoline ring but SCXRD reveals puckering, analyze solvent effects (e.g., DMSO-induced conformational changes) .

- Dynamic NMR : Variable-temperature experiments detect ring-flipping or tautomerism.

- Theoretical Calculations : Compare experimental data with Gaussian-optimized geometries (B3LYP/6-31G* basis set) to reconcile discrepancies .

Q. What strategies mitigate decomposition during long-term storage of 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile?

Methodological Answer:

- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify susceptibility to hydrolysis (nitrile → amide) or oxidation (dihydro → fully aromatic isoquinoline).

- Storage Conditions : Argon-filled vials with molecular sieves in dark, low-temperature (-20°C) environments .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) and purity data (HPLC traces) from conflicting studies. For example, impurities >5% may skew IC₅₀ values .

- Dose-Response Curves : Replicate experiments with rigorously purified batches to isolate structure-activity relationships.

Experimental Design Table

Key Challenges in Advanced Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.